1,2-Dehydrosalsolinol

Description

Contextualizing 1,2-Dehydrosalsolinol within Endogenous Tetrahydroisoquinoline Alkaloid Research

This compound is a member of the dihydroisoquinoline class of organic compounds. foodb.cahmdb.ca It is an endogenous compound, meaning it is produced within the body, and belongs to a broader group of substances known as tetrahydroisoquinoline (THIQ) alkaloids. nih.govunica.it These compounds are found in bodily fluids and tissues, including the brain. unica.itresearchgate.net THIQs can be formed through a chemical reaction called the Pictet-Spengler condensation, which involves biogenic amines like dopamine (B1211576) and various aldehydes or α-keto acids. unica.it

The scientific interest in THIQs, including this compound, stems from their structural similarity to known neurotoxins, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which is recognized for its ability to cause symptoms of Parkinson's disease. nih.govunica.it This has led to research into the potential role of endogenous THIQs as neurotoxins. nih.gov this compound is specifically formed from the oxidative decarboxylation of salsolinol-1-carboxylic acid, which is an adduct of dopamine and pyruvic acid. hmdb.caglobalauthorid.commetabolicatlas.org This positions this compound as a key intermediate in the biosynthesis of another well-studied THIQ, salsolinol (B1200041). psu.edukoreascience.kr The presence of this compound has been detected in the urine of healthy individuals, suggesting it is a normal product of metabolism. nih.govacs.org

Historical Perspectives on the Discovery and Initial Characterization of this compound

The discovery and initial characterization of this compound are closely tied to the investigation of salsolinol and its metabolic pathways. Salsolinol itself was first identified in the urine of Parkinson's disease patients undergoing treatment with L-DOPA. researchgate.net This discovery spurred further research into related endogenous compounds.

Early studies in the 1980s and 1990s focused on the biosynthesis of salsolinol and identified this compound as a crucial intermediate. It was proposed that the condensation of dopamine with pyruvic acid forms salsolinol-1-carboxylic acid, which is then oxidatively decarboxylated to produce this compound. globalauthorid.comnih.gov Subsequent reduction of the C=N bond in this compound then yields salsolinol. nih.gov The presence of this compound in the urine of all subjects in a study, while salsolinol was not always detectable, supported the idea that this is a primary pathway for salsolinol formation in healthy individuals. nih.govacs.org These initial findings established this compound as a naturally occurring metabolite and a key player in the endogenous production of dopamine-derived alkaloids.

Structural Relationship of this compound to Dopamine and Related Catecholamines

This compound shares a close structural relationship with dopamine and other catecholamines. Dopamine consists of a catechol group (a benzene (B151609) ring with two adjacent hydroxyl groups) attached to an ethylamine (B1201723) side chain. wikipedia.org The formation of this compound begins with the condensation of dopamine with pyruvic acid. psu.edukoreascience.kr This reaction incorporates the dopamine structure into a new heterocyclic ring system.

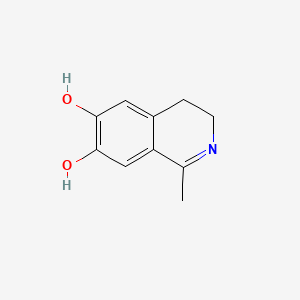

Specifically, this compound is a dihydroisoquinoline, which means it has a bicyclic structure composed of a benzene ring fused to a dihydropyridine (B1217469) ring. foodb.cahmdb.ca The catechol portion of the original dopamine molecule is retained in the benzene ring of the isoquinoline (B145761) structure, preserving the 6,7-dihydroxy substitution pattern. The ethylamine side chain of dopamine becomes part of the newly formed heterocyclic ring. The "dehydro" prefix indicates the presence of a double bond within this ring, specifically between the C1 and N2 positions, which is later reduced to form the fully saturated tetrahydroisoquinoline structure of salsolinol. nih.gov

Overview of Research Trajectories for Dopamine-Derived Tetrahydroisoquinolines and Dihydroisoquinolines

Research into dopamine-derived tetrahydroisoquinolines (THIQs) and dihydroisoquinolines has followed several key trajectories, largely driven by their potential connection to neurodegenerative diseases like Parkinson's disease.

A primary focus has been on the neurotoxic potential of these compounds. nih.gov Due to their structural similarity to the known parkinsonian-inducing agent MPTP, researchers have investigated whether endogenous THIQs like salsolinol and its derivatives could contribute to the degeneration of dopaminergic neurons. nih.govresearchgate.net Studies have explored their effects on mitochondrial function, oxidative stress, and apoptosis in neuronal cell cultures. psu.edukoreascience.krnih.gov

Another significant area of research is the biosynthesis and metabolism of these compounds. psu.edu Scientists have worked to elucidate the enzymatic and non-enzymatic pathways that lead to the formation of salsolinol and related compounds from dopamine and other endogenous molecules like acetaldehyde (B116499) and pyruvic acid. nih.govpsu.edu This includes identifying intermediates like this compound and salsolinol-1-carboxylic acid. psu.edukoreascience.kr

More recently, research has also begun to explore potential neuroprotective and neuromodulatory roles for these compounds. nih.govnih.gov Some studies suggest that certain THIQs, at specific concentrations, may exhibit protective effects against excitotoxicity and oxidative stress. nih.govnih.gov The investigation into dopamine-derived isoquinolines continues to be an active area of neurochemical research, with ongoing efforts to understand their complex roles in both normal brain function and disease states. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3,4-dihydroisoquinoline-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6/h4-5,12-13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHSGRLKLUGKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NCCC2=CC(=C(C=C12)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963486 | |

| Record name | 7-Hydroxy-1-methyl-3,4-dihydroisoquinolin-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,2-Dehydrosalsolinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4602-81-7 | |

| Record name | 3,4-Dihydro-1-methyl-6,7-isoquinolinediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4602-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dehydrosalsolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004602817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-1-methyl-3,4-dihydroisoquinolin-6(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Dehydrosalsolinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012490 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Endogenous Formation Pathways of 1,2 Dehydrosalsolinol

Precursors and Substrates in 1,2-Dehydrosalsolinol Biogenesis

The formation of this compound begins with the condensation of fundamental precursors, leading to the creation of an essential intermediate that undergoes final conversion.

Dopamine (B1211576), a critical catecholamine neurotransmitter, serves as the foundational precursor for the biosynthesis of this compound. psu.edunih.gov The pathway initiates through a condensation reaction involving dopamine. psu.eduresearchgate.net This process underscores the connection between the metabolic fate of dopamine and the generation of tetrahydroisoquinoline derivatives. researchgate.net The presence of this compound has been detected in human urine, suggesting that its biosynthesis from dopamine is a naturally occurring process in healthy individuals. nih.gov

The biosynthesis proceeds via the condensation of dopamine with pyruvic acid. psu.edunih.govresearchgate.net Pyruvic acid is a simple alpha-keto acid that is a pivotal intermediate in several central metabolic pathways, including glycolysis. wikipedia.orgbyjus.com This initial reaction forms a novel endogenous catecholic adduct known as salsolinol-1-carboxylic acid (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid). nih.govhmdb.ca This compound is the direct substrate that is subsequently converted into this compound. hmdb.cafoodb.ca Therefore, salsolinol-1-carboxylic acid is a key intermediate, bridging the gap between the initial precursors and the final product. psu.edu

Enzymatic and Non-Enzymatic Mechanisms of Formation

The conversion of the key intermediate, salsolinol-1-carboxylic acid, to this compound occurs through a specific chemical reaction that can be influenced by both biological factors and environmental conditions.

The primary mechanism for the formation of this compound is the oxidative decarboxylation of salsolinol-1-carboxylic acid. nih.govhmdb.ca In this reaction, the carboxylic acid group at the 1-position of the salsolinol (B1200041) structure is removed, and the molecule is simultaneously oxidized, resulting in the formation of this compound. nih.govnih.gov Studies analyzing this conversion found that this compound was the sole product, with no detectable formation of salsolinol, even when cofactors like NADPH were added. nih.govmedchemexpress.cn

Research examining the formation of this compound in various rat tissues has revealed significant differences in catalytic activity. nih.gov While the conversion occurs in buffer-only solutions, as well as in liver and brain homogenates, the rate of formation is markedly higher in kidney tissue. nih.govmedchemexpress.cn This enhanced activity in the kidney is attributed to heat-labile, particulate factors, as pre-boiling the kidney homogenates reduced the formation of this compound to levels comparable to those in buffer alone. nih.govmedchemexpress.cn The activity was localized to the particulate fractions of the kidney cells and appears to be due to a sulfhydryl-containing factor that is either unique to or highly concentrated in the kidney. nih.gov In contrast, there was no evidence for significant enzymatic involvement in the liver or brain, where the conversion rate was similar to that of the non-enzymatic process in buffer. nih.govmedchemexpress.cn

| Tissue/Condition | Relative Formation Rate | Key Findings | Reference |

|---|---|---|---|

| Rat Kidney | Significantly Greater | Activity is heat-labile and localized in particulate fractions. Blocked by N-ethylmaleimide. | nih.gov |

| Rat Liver | Low (similar to buffer) | No evidence for significant enzyme involvement. | nih.gov |

| Rat Brain | Low (similar to buffer) | Conversion is qualitatively and quantitatively similar to buffer. | nih.gov |

| Buffer Only | Base Level | Occurs via an apparent oxygen radical-mediated process. | nih.gov |

The oxidative decarboxylation of salsolinol-1-carboxylic acid is sensitive to various cofactors and environmental conditions. nih.gov In buffer solutions, the reaction appears to be mediated by oxygen radicals. nih.govmedchemexpress.cn

Stimulators: The process is stimulated by the presence of cupric ions (Cu²⁺) and by elevated pH. nih.gov The heat-labile activity in kidney particulate fractions showed a pH maximum around 9. nih.govmedchemexpress.cn

Inhibitors: The reaction is suppressed by the chelating agent EDTA, the enzyme superoxide (B77818) dismutase, the removal of metal ions, and by a low pH (below 6). nih.govmedchemexpress.cn In kidney fractions, the activity was completely blocked by the sulfhydryl reagent N-ethylmaleimide. nih.govmedchemexpress.cn

Ineffective Agents: Other substances, including catalase, the hydroxyl radical scavenger dimethyl sulfoxide, indomethacin (B1671933) (an inhibitor of prostaglandin (B15479496) synthetase), and pyridoxal-5'-phosphate (a cofactor for amino acid decarboxylases), had little to no effect on the reaction in kidney fractions. nih.govmedchemexpress.cn

| Factor | Effect | Context | Reference |

|---|---|---|---|

| Cupric Ion (Cu²⁺) | Stimulatory | In buffer solution | nih.gov |

| Elevated pH (e.g., pH 9) | Stimulatory | In buffer and kidney fractions (pH optimum) | nih.gov |

| EDTA | Inhibitory | In buffer solution | nih.gov |

| Superoxide Dismutase | Inhibitory | In buffer solution; only slightly inhibitory in kidney fractions | nih.gov |

| Low pH (<6) | Inhibitory | In buffer solution | nih.gov |

| N-ethylmaleimide | Complete Inhibition | In kidney particulate fractions | nih.gov |

| Catalase | No effect | In kidney fractions | nih.gov |

| Dimethyl Sulfoxide | No effect | In kidney fractions | nih.gov |

| Pyridoxal-5'-phosphate | No effect | In kidney fractions | nih.gov |

Condensation Reactions Involving Dopamine and Aldehydes (Indirect Relevance through Salsolinol Synthesis)

While this compound is not directly formed from the condensation of dopamine and acetaldehyde (B116499), this reaction is crucial as it produces salsolinol, a closely related tetrahydroisoquinoline. The formation of salsolinol provides an important context for the broader pathways of dopamine-derived isoquinolines. Dopamine can condense with acetaldehyde, the primary metabolite of ethanol, via a non-enzymatic reaction known as the Pictet-Spengler condensation. nih.govfrontiersin.org This reaction results in the formation of salsolinol and its regioisomer, isosalsolinol. uchile.clnih.gov This non-enzymatic pathway typically yields a racemic mixture of (R)- and (S)-salsolinol. frontiersin.orgnih.gov

The primary and more direct pathway to this compound involves the condensation of dopamine with pyruvic acid, not acetaldehyde, to form salsolinol-1-carboxylic acid. nih.govnih.gov This intermediate then undergoes oxidative decarboxylation to yield this compound. nih.govhmdb.cafoodb.ca The presence of this compound in the urine of healthy subjects suggests that this condensation with pyruvic acid is a key biosynthetic route in vivo. nih.gov

Putative Salsolinol Synthase Involvement in Related Pathways

Research has identified an enzyme, termed salsolinol synthase (Sal synthase), that is involved in the biosynthesis of salsolinol. imrpress.comexpasy.org This enzyme catalyzes the stereoselective condensation of dopamine and acetaldehyde to specifically form (R)-salsolinol. nih.govexpasy.orgacs.org Salsolinol synthase has been purified from rat brain tissue and identified as a novel ubiquitin-like protein. acs.orgnih.gov Overexpression of this enzyme in eukaryotic cells leads to a significant increase in salsolinol production, confirming its catalytic function. nih.gov

Stereochemical Considerations in this compound Formation Pathways

The stereochemistry of the molecules involved is a critical aspect of their formation. Salsolinol has an asymmetric carbon at the C-1 position, meaning it exists as two enantiomers: (R)-salsolinol and (S)-salsolinol. nih.gov

Non-enzymatic Pictet-Spengler Reaction : The condensation of dopamine with acetaldehyde without enzymatic catalysis results in a racemic mixture, containing equal amounts of (R)- and (S)-salsolinol. frontiersin.orgnih.gov

Enzymatic Synthesis by Salsolinol Synthase : This pathway is stereoselective, producing the (R)-enantiomer of salsolinol. nih.govexpasy.org

Formation of this compound : The precursor to this compound is salsolinol-1-carboxylic acid. The subsequent oxidative decarboxylation of this precursor creates a double bond between the C-1 carbon and the nitrogen atom (C=N), forming the imine functionality characteristic of a dihydroisoquinoline. nih.govhmdb.ca This structural change eliminates the chiral center at the C-1 position, meaning this compound itself is an achiral molecule in this respect.

Studies have detected (R)-salsolinol and this compound in the urine of healthy human subjects, while (S)-salsolinol was not found. nih.gov This finding strongly supports the hypothesis that the primary endogenous pathway involves the condensation of dopamine with pyruvic acid to form salsolinol-1-carboxylic acid, which then yields this compound. nih.gov The subsequent reduction of the C=N bond in this compound to form salsolinol in vivo may be stereoselective, which could explain the presence of only the (R)-enantiomer.

| Pathway | Reactants | Key Intermediate/Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Non-enzymatic Condensation | Dopamine + Acetaldehyde | (R/S)-Salsolinol | Racemic mixture (both R and S enantiomers) | frontiersin.org, nih.gov |

| Salsolinol Synthase | Dopamine + Acetaldehyde | (R)-Salsolinol | Stereoselective (R-enantiomer) | expasy.org, nih.gov |

| Oxidative Decarboxylation | Salsolinol-1-carboxylic acid (from Dopamine + Pyruvic Acid) | This compound | Achiral (loss of C-1 chiral center) | nih.gov, hmdb.ca |

Tissue and Organ-Specific Formation Dynamics (e.g., Brain, Liver, Kidney)

The formation of this compound from its precursor, salsolinol-1-carboxylic acid, exhibits significant differences across various tissues. Studies in rats have examined the rate of this conversion in homogenates of the brain, liver, and kidney. nih.gov

In the brain and liver , the formation of this compound was found to be qualitatively and quantitatively similar to the rate observed in a buffer solution alone. nih.gov This suggests that in these organs, the conversion occurs primarily through a non-enzymatic, oxygen radical-mediated process, rather than being catalyzed by a specific enzyme. nih.gov

In contrast, the kidney showed a significantly higher rate of this compound formation compared to the brain, liver, or buffer. nih.gov This enhanced activity was found to be heat-labile, as pre-boiling the kidney homogenate reduced the conversion rate to near-buffer levels. This indicates the involvement of a catalytic factor. This activity was localized to the particulate fractions of kidney cells and was completely inhibited by N-ethylmaleimide, suggesting the factor is a sulfhydryl-containing protein. nih.gov Therefore, the oxidative decarboxylation of salsolinol-1-carboxylic acid appears to be uniquely or at least more efficiently catalyzed in the kidney compared to the liver and brain. nih.gov

| Organ | Catalytic Activity for this compound Formation | Evidence | Reference |

|---|---|---|---|

| Brain | No significant enzymatic activity detected | Conversion rate similar to buffer; suggests non-enzymatic, oxygen radical-mediated process. | nih.gov |

| Liver | No significant enzymatic activity detected | Conversion rate similar to buffer; suggests non-enzymatic, oxygen radical-mediated process. | nih.gov |

| Kidney | Significant catalytic activity detected | Formation rate significantly greater than in other tissues/buffer; activity is heat-labile and localized to particulate fractions. | nih.gov |

Metabolism and Biotransformation of 1,2 Dehydrosalsolinol

Enzymatic Reduction to Salsolinol (B1200041) and its Stereoisomers

The biotransformation of 1,2-dehydrosalsolinol to salsolinol is a reductive process that converts the cyclic imine moiety of this compound into a secondary amine, resulting in the formation of the tetrahydroisoquinoline structure of salsolinol. This reaction is crucial as it can lead to the formation of (R)-salsolinol and (S)-salsolinol, enantiomers that may possess distinct biological activities.

While the precise enzyme responsible for the in vivo reduction of this compound to salsolinol in humans has not been definitively identified in the available research, evidence from studies on similar compounds suggests the involvement of NAD(P)H-dependent oxidoreductases. A class of enzymes known as imine reductases (IREDs) has been shown to catalyze the asymmetric reduction of a variety of cyclic imines, including 3,4-dihydroisoquinolines, which are structurally analogous to this compound nih.govnih.gov.

Research has demonstrated that recombinant imine reductases can be utilized for the preparative-scale synthesis of chiral alkaloids from their cyclic imine precursors with high enantioselectivity nih.govnih.gov. Specifically, 3,4-dihydroisoquinolines have been confirmed as substrates for these enzymes nih.gov. This suggests that endogenous human enzymes with similar catalytic functions could be responsible for the reduction of this compound.

Enzymes from the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) superfamilies are also potential candidates for this biotransformation. These enzyme families are known to be involved in the metabolism of a wide array of endogenous and xenobiotic carbonyl compounds and imines nih.govnih.gov. Human carbonyl reductase 1 (CBR1), for instance, exhibits a very broad substrate spectrum nih.gov. Although a direct action on this compound has not been reported, the structural similarities to known substrates make these enzymes plausible catalysts.

The enzymatic reduction is likely to be stereoselective, leading to a predominance of one salsolinol enantiomer over the other. The stereochemical outcome would be dependent on the specific enzyme involved and its active site topology.

Table 1: Potential Enzymes in the Reduction of this compound

| Enzyme Class/Superfamily | Potential Role in this compound Reduction | Cofactor Dependency | Supporting Evidence |

|---|---|---|---|

| Imine Reductases (IREDs) | Catalyze the asymmetric reduction of cyclic imines, including 3,4-dihydroisoquinolines. nih.gov | NAD(P)H | Demonstrated activity on structurally similar compounds. nih.govnih.gov |

| Aldo-Keto Reductases (AKRs) | Broad substrate specificity for carbonyls and imines. nih.govnih.gov Involved in xenobiotic metabolism. | NAD(P)H | Known to reduce a wide range of substrates, making them potential candidates. |

| Short-Chain Dehydrogenases/Reductases (SDRs) | Large family of NAD(P)H-dependent oxidoreductases with diverse substrates, including carbonyls. nih.gov | NAD(P)H | Includes enzymes like carbonyl reductase 1 (CBR1) with broad substrate acceptance. nih.gov |

Further research is necessary to isolate and characterize the specific human enzyme(s) responsible for the reduction of this compound and to determine the stereoselectivity of this important metabolic pathway.

Q & A

Q. What is the biosynthetic pathway for 1,2-dehydrosalsolinol formation from dopamine, and what enzymatic steps are involved?

- Methodological Answer : The pathway begins with dopamine reacting with acetaldehyde via salsolinol synthase to form salsolinol, which is then oxidized to salsolinol-1-carboxylic acid. A final oxidative decarboxylation step (catalyzed by particulate factors in rat kidney) yields 1,2-dehydrosalisolinol . Gaps remain in characterizing enzymes beyond salsolinol synthase, particularly in the decarboxylation step, necessitating enzyme isolation and kinetic studies .

Q. Which analytical techniques are validated for identifying and quantifying this compound in complex matrices?

- Methodological Answer : UHPLC-QTOF-MS is widely used, leveraging fragmentation patterns (e.g., m/z 178 → m/z 162 for dehydrosalsolinol) to distinguish it from analogs like salsolinol (m/z 180 → m/z 146) . Method validation should include spike-recovery experiments and comparison with synthetic standards to ensure specificity in biological or food samples (e.g., cocoa powder) .

Q. What are the stability considerations for handling this compound in laboratory settings?

- Methodological Answer : The compound is stable under recommended storage (dry, inert atmosphere, −20°C) but degrades in the presence of strong acids, alkalis, or oxidizing agents. Stability tests (e.g., accelerated degradation studies via HPLC monitoring) are critical for experimental reproducibility .

Q. How can researchers confirm the identity of newly synthesized this compound derivatives?

- Methodological Answer : Use a combination of NMR (e.g., H/C for structural elucidation), HR-MS for molecular formula confirmation, and X-ray crystallography (if crystallizable). For known compounds, cross-reference spectral data with literature .

Advanced Research Questions

Q. How do experimental conditions (e.g., alkalization) influence this compound concentration, and how can conflicting data be resolved?

- Methodological Answer : In cocoa powder, alkalization increases dehydrosalsolinol levels at moderate levels (CL/CM) but reduces them under strong conditions (CS). To resolve contradictions, control alkalization parameters (pH, temperature) and use untargeted metabolomics to track intermediate metabolites. Triplicate assays with ANOVA can statistically validate trends .

Q. What enzymatic mechanisms drive the oxidative decarboxylation of salsolinol-1-carboxylic acid to this compound, and how can these be characterized?

- Methodological Answer : Particulate kidney enzymes catalyze this step, but their identity remains unclear. Use enzyme purification (e.g., affinity chromatography) followed by kinetic assays (measuring /) and inhibitor studies to identify cofactors (e.g., NAD) . Proteomic profiling of active fractions may reveal candidate enzymes .

Q. What strategies mitigate challenges in replicating this compound synthesis due to undefined pathway steps?

- Methodological Answer : Employ isotopic labeling (e.g., C-dopamine) to trace reaction intermediates. Optimize in vitro conditions (pH, cofactors) using design of experiments (DoE) to identify critical variables. Report detailed protocols in supplementary materials to enhance reproducibility .

Q. How can frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) improve hypothesis generation for dehydrosalsolinol neurotoxicity studies?

- Methodological Answer : Apply FINER to assess feasibility (e.g., rodent models vs. cell cultures), novelty (e.g., unexplored dopaminergic pathways), and relevance (e.g., Parkinson’s disease links). For ethics, ensure compliance with institutional guidelines for human/animal studies .

Q. What metabolomic approaches best capture dynamic changes in dehydrosalsolinol levels during in vivo studies?

Q. How can contradictory findings about dehydrosalsolinol’s role in neuroprotection/neurotoxicity be addressed methodologically?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.